molecular formula C33H40N6O6S2 B12738603 (4-((4-Anilino-1-naphthyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium sulphamate CAS No. 84962-90-3

(4-((4-Anilino-1-naphthyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium sulphamate

Cat. No.: B12738603
CAS No.: 84962-90-3
M. Wt: 680.8 g/mol
InChI Key: AQOJNTUCAVJMEB-UHFFFAOYSA-N
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Description

EINECS 284-790-4, also known as 4-Nonylphenol (branched) and Nonylphenol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in industrial applications and is known for its role in the production of nonylphenol ethoxylates, which are widely used as surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired branched structure.

Industrial Production Methods

In industrial settings, the production of 4-Nonylphenol is carried out in large reactors where phenol and nonene are mixed in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products. The final product is purified through various techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nonylphenol undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form nonylphenol ethoxylates.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.

    Esterification: It can react with carboxylic acids to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used.

    Esterification: Carboxylic acids or their derivatives, along with acid catalysts, are used.

Major Products

    Nonylphenol Ethoxylates: Formed through the oxidation of 4-Nonylphenol.

    Halogenated Nonylphenols: Formed through halogenation reactions.

    Nonylphenol Esters: Formed through esterification reactions.

Scientific Research Applications

4-Nonylphenol has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of surfactants and other chemical compounds.

    Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.

    Medicine: Investigated for its potential toxicological effects and mechanisms of action.

    Industry: Used in the production of detergents, emulsifiers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Nonylphenol primarily involves its interaction with estrogen receptors, leading to endocrine disruption. It mimics the action of natural estrogens, binding to estrogen receptors and altering the normal hormonal balance. This can lead to various biological effects, including reproductive and developmental abnormalities in aquatic organisms.

Comparison with Similar Compounds

Similar Compounds

    Octylphenol: Another alkylphenol with similar properties and applications.

    Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with added ethoxy groups.

    Bisphenol A: A compound with similar endocrine-disrupting properties.

Uniqueness

4-Nonylphenol is unique due to its branched structure, which imparts specific physical and chemical properties. Its widespread use in the production of nonylphenol ethoxylates also distinguishes it from other similar compounds.

Properties

CAS No.

84962-90-3

Molecular Formula

C33H40N6O6S2

Molecular Weight

680.8 g/mol

IUPAC Name

[4-[(4-anilinonaphthalen-1-yl)-[4-(dimethylamino)phenyl]methylidene]-1-(azaniumylmethyl)cyclohexa-2,5-dien-1-yl]methylazanium;disulfamate

InChI

InChI=1S/C33H34N4.2H3NO3S/c1-37(2)27-14-12-24(13-15-27)32(25-18-20-33(22-34,23-35)21-19-25)30-16-17-31(29-11-7-6-10-28(29)30)36-26-8-4-3-5-9-26;2*1-5(2,3)4/h3-21,36H,22-23,34-35H2,1-2H3;2*(H3,1,2,3,4)

InChI Key

AQOJNTUCAVJMEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C4=CC=CC=C43)NC5=CC=CC=C5.NS(=O)(=O)[O-].NS(=O)(=O)[O-]

Origin of Product

United States

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